molecular formula C24H26N6O3 B2452639 5-amino-1-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1112433-74-5

5-amino-1-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2452639
CAS No.: 1112433-74-5
M. Wt: 446.511
InChI Key: WHZRBNWMGBWSRK-UHFFFAOYSA-N
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Description

5-amino-1-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H26N6O3 and its molecular weight is 446.511. The purity is usually 95%.
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Properties

IUPAC Name

5-amino-N-(2-methylphenyl)-1-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O3/c1-14(2)32-18-11-9-17(10-12-18)24-27-20(16(4)33-24)13-30-22(25)21(28-29-30)23(31)26-19-8-6-5-7-15(19)3/h5-12,14H,13,25H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZRBNWMGBWSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC=C(C=C4)OC(C)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-amino-1-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1112433-74-5) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H26N6O3C_{24}H_{26}N_{6}O_{3}, with a molecular weight of 446.5 g/mol. The structure features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Triazole derivatives have been extensively studied for their anticancer potential. The mechanism often involves the inhibition of specific enzymes involved in cancer cell proliferation. For instance, compounds similar to this one have shown efficacy in inhibiting tumor growth in various cancer models through apoptosis induction and cell cycle arrest.

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds containing the triazole moiety can inhibit enzymes such as aromatase and topoisomerases, which are crucial in cancer progression.
  • Receptor Modulation : The compound may also interact with specific receptors involved in cellular signaling pathways, impacting processes like inflammation and cell survival.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Study A related triazole derivative exhibited significant antifungal activity against Candida species, suggesting potential for similar effects in this compound.
Anticancer Study Research on triazole-based compounds has shown inhibition of breast cancer cell lines through apoptosis induction. This suggests that our compound might possess similar properties based on structural similarities.
Mechanistic Insights Studies indicate that triazoles can modulate signaling pathways related to cell growth and survival, potentially applicable to this compound's mechanism of action.

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